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Compound Name: 2-Amino-8-methoxyquinazoline

Cat. No.: B112925 Get Quote

Application Notes and Protocols for Researchers in Medicinal Chemistry and Drug

Development

Introduction: The Strategic Importance of the
Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the

structural core of numerous biologically active compounds.[1][2] Its rigid, bicyclic aromatic

structure provides a well-defined three-dimensional arrangement for substituent groups,

enabling precise interactions with biological targets. Within this class, 2-aminoquinazoline

derivatives have garnered significant attention due to their proven efficacy across a wide range

of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] Several

FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature the quinazoline core and

function as potent kinase inhibitors, underscoring the scaffold's therapeutic value.[3]

This document provides a detailed guide to the use of a specific, strategically substituted

precursor: 2-amino-8-methoxyquinazoline. The introduction of a methoxy group at the 8-

position can significantly influence the molecule's physicochemical properties and biological

activity. This substitution can modulate solubility, metabolic stability, and, most importantly, the

orientation of substituents to achieve selective interactions with target proteins. These

application notes will detail the synthesis, characterization, and derivatization of 2-amino-8-
methoxyquinazoline, providing researchers with the foundational knowledge and practical
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protocols to leverage this versatile building block in drug discovery campaigns, particularly in

the development of next-generation kinase inhibitors.

Physicochemical and Spectroscopic Data
A thorough characterization of the starting material is fundamental to any synthetic chemistry

workflow. The table below summarizes the key properties of 2-amino-8-methoxyquinazoline.

Property Value Source

CAS Number 708-15-6 [4]

Molecular Formula C₉H₉N₃O [5]

Molecular Weight 175.19 g/mol [5]

Appearance
Off-white to light yellow

crystalline powder
Commercially available

Solubility
Soluble in DMSO, DMF, and

hot methanol
General laboratory knowledge

Note: Spectroscopic data can vary slightly based on the solvent and instrument used.

Synthesis of the 2-Amino-8-methoxyquinazoline
Core
The construction of the 2-amino-8-methoxyquinazoline scaffold can be achieved through

several synthetic routes. A common and effective method involves the cyclization of an

appropriately substituted anthranilonitrile (2-aminobenzonitrile) with cyanamide. This approach

is advantageous due to the commercial availability of starting materials and generally good

yields.

Protocol 1: Synthesis from 2-Amino-3-
methoxybenzonitrile
This protocol outlines the acid-catalyzed condensation and cyclization of 2-amino-3-

methoxybenzonitrile with cyanamide.
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Reaction Scheme:

2-Amino-3-methoxybenzonitrile + Cyanamide
Acid Catalyst (e.g., HCl)

High-boiling solvent (e.g., Diglyme)
Heat (e.g., 120-140 °C)

2-Amino-8-methoxyquinazoline

Click to download full resolution via product page

A straightforward acid-catalyzed cyclization reaction.

Materials and Reagents:

2-Amino-3-methoxybenzonitrile

Cyanamide (50% aqueous solution)

Concentrated Hydrochloric Acid (HCl)

Diglyme (Diethylene glycol dimethyl ether)

Sodium Bicarbonate (NaHCO₃) solution, saturated

Deionized Water

Ethyl Acetate

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux

condenser, combine 2-amino-3-methoxybenzonitrile (1.0 eq), diglyme (to achieve a
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concentration of ~0.5 M), and cyanamide solution (1.5 eq).

Acidification: Slowly add concentrated HCl (2.0 eq) to the stirring mixture. The addition may

be exothermic.

Heating: Heat the reaction mixture to 120-140 °C and maintain this temperature for 4-6

hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and

hexanes as the mobile phase).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully

neutralize the reaction by the slow addition of a saturated NaHCO₃ solution until the pH is

approximately 7-8.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x

volume of the aqueous layer).

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-amino-8-
methoxyquinazoline as a solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by

analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data

should be consistent with the expected structure and literature values.

Application in Drug Discovery: A Scaffold for Kinase
Inhibitors
The 2-aminoquinazoline scaffold is a cornerstone in the design of kinase inhibitors. The 2-

amino group often serves as a key hydrogen bond donor, interacting with the hinge region of

the kinase active site, a critical interaction for potent inhibition. The 8-methoxy group on 2-
amino-8-methoxyquinazoline can play several strategic roles:
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Steric Influence: It can orient substituents at other positions (e.g., the 4-position) to optimize

interactions with the kinase active site.

Electronic Effects: The electron-donating nature of the methoxy group can modulate the

reactivity of the quinazoline ring.

Improved Properties: It can enhance metabolic stability and solubility, which are crucial for

drug development.

The following protocol describes a general method for the derivatization of 2-amino-8-
methoxyquinazoline at the 2-amino position, a common strategy to explore the structure-

activity relationship (SAR).

Protocol 2: N-Arylation via Buchwald-Hartwig Cross-
Coupling
This protocol allows for the introduction of various aryl or heteroaryl groups at the 2-amino

position, enabling extensive SAR exploration.

Reaction Scheme:

2-Amino-8-methoxyquinazoline + Aryl Halide (e.g., Aryl Bromide)

Pd Catalyst (e.g., Pd₂(dba)₃)
Ligand (e.g., Xantphos)

Base (e.g., Cs₂CO₃)
Solvent (e.g., Dioxane)

Heat

N-Aryl-8-methoxyquinazolin-2-amine

Click to download full resolution via product page

Palladium-catalyzed cross-coupling for C-N bond formation.

Materials and Reagents:

2-Amino-8-methoxyquinazoline

Aryl bromide (or other aryl halide)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

Cesium Carbonate (Cs₂CO₃)

Anhydrous 1,4-Dioxane

Nitrogen or Argon gas supply

Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

Step-by-Step Procedure:

Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-8-methoxyquinazoline (1.0

eq), the aryl bromide (1.1 eq), Cs₂CO₃ (2.0 eq), Xantphos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to

ensure an inert atmosphere.

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

Monitor the reaction by TLC or LC-MS.

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and

filter through a pad of Celite to remove inorganic salts and the catalyst.

Washing and Concentration: Wash the filtrate with water and brine, then dry the organic layer

over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to obtain the

desired N-aryl-8-methoxyquinazolin-2-amine derivative.

Causality in Protocol Design: The choice of a bulky phosphine ligand like Xantphos is crucial

for promoting the reductive elimination step in the catalytic cycle, which forms the desired C-N

bond. Cesium carbonate is a strong base that is often effective in these couplings. The use of
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an inert atmosphere is mandatory to prevent the oxidation and deactivation of the palladium(0)

catalyst.

Targeted Applications: Inhibition of Key Oncogenic
Kinases
Derivatives of the 2-aminoquinazoline scaffold have shown potent inhibitory activity against a

range of kinases implicated in cancer progression.[6][7] These include:

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK4, can lead to cell cycle

arrest and is a validated strategy in cancer therapy.[6][7]

Receptor Tyrosine Kinases (RTKs): This family includes EGFR, VEGFR, and FLT3, which

are often dysregulated in various cancers.[3][8][9]

Aurora Kinases: These serine/threonine kinases are involved in mitosis, and their inhibition

can induce apoptosis in cancer cells.[8]

Illustrative Signaling Pathway:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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